Aurintricarboxylic acid

概要

説明

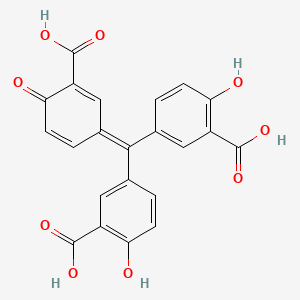

オウリン三カルボン酸は、ヌクレアーゼや核酸処理酵素を阻害する能力で知られる多環芳香族カルボン酸誘導体です。 水溶液中で容易に重合し、タンパク質-核酸相互作用を阻害する安定なフリーラジカルを形成します 。この化合物は、化学、生物学、医学の分野を中心に、科学研究において幅広い用途を持っています。

2. 製法

オウリン三カルボン酸は、亜硝酸を含む硫酸の存在下で、サリチル酸とホルムアルデヒドを縮合させることで合成することができます 。この方法は、これらの出発物質を特定の条件下で反応させて、目的の生成物を得ることを含みます。工業生産方法は異なる場合がありますが、基本的な合成経路は一貫しています。

準備方法

Aurintricarboxylic acid can be synthesized through the condensation of formaldehyde with salicylic acid in the presence of nitrite-containing sulfuric acid . This method involves the reaction of these starting materials under specific conditions to yield the desired product. Industrial production methods may vary, but the fundamental synthetic route remains consistent.

化学反応の分析

Metal Ion Chelation and Complexation

ATA interacts with metal ions such as aluminum, beryllium, and iron(III) through chelation involving its carboxyl (-COOH) and hydroxyl (-OH) groups . For example, the ammonium salt of ATA (aluminon) is used to estimate aluminum in biological samples .

Key Chelation Reactions :

-

Aluminum :

-

Iron(III) :

ATPases and Ribonucleases

ATA inhibits ATPases (e.g., plasma membrane Ca²⁺-ATPase) and ribonucleases by disrupting nucleic acid binding to enzymes . Magnesium enhances ATA’s inhibitory effect on Ca²⁺-ATPase by forming the ATA·Mg complex , which directly interferes with ATP hydrolysis .

Representative Reaction :

Topoisomerase II and Apoptotic Proteases

ATA prevents nucleic acid binding to topoisomerase II and inhibits calpain (a Ca²⁺-activated protease involved in apoptosis) . It also blocks neuraminidase activity in influenza viruses, reducing viral replication .

Neuraminidase Inhibition :

Antiviral Activity

ATA exhibits broad-spectrum antiviral effects, including against SARS-CoV-2 , influenza A/B , and HIV . Its mechanism involves binding to viral coat proteins (e.g., gp120 in HIV) or polymerases (e.g., SARS-CoV-2 RdRp) .

Key Antiviral Interactions :

-

HIV gp120 :

-

SARS-CoV-2 RdRp :

Protein Interaction and Drug Discovery

ATA disrupts TAZ-TEAD transcriptional complexes , critical in cancer, by binding to interface 3 and abrogating anchorage-independent growth . It also interacts with human serum albumin (HSA) and yeast ribosomes , influencing drug pharmacokinetics .

TAZ-TEAD Disruption :

Solubility and Stability

ATA is highly soluble in water due to its carboxyl groups but forms stable free radicals in aqueous solutions . Its ammonium salt (aluminon) is used in analytical chemistry for aluminum detection .

Stability Conditions :

| Property | Description |

|---|---|

| Solubility | Highly soluble in water |

| Stability | Forms stable free radicals |

| Storage | +15°C to +30°C |

Structural and Functional Analogies

Synthetic analogs of ATA, such as dichlorohexamers , mimic its antiviral activity by binding to viral targets with defined molecular weights . These analogs are designed to optimize bioavailability and potency for therapeutic applications.

Key Analogy :

科学的研究の応用

Antiviral Properties

ATA has demonstrated significant antiviral activity against various viruses, making it a candidate for therapeutic use.

- Zika Virus : A study found that ATA effectively inhibits Zika virus replication in both pre- and post-infection settings. It exhibited no toxicity up to 1,000 μM in cultured cells, suggesting its potential as an anti-ZIKV therapy .

- Influenza Virus : Research indicated that ATA protects cells from influenza A and B virus infections by reducing viral replication and release. It was shown to compromise the activities of neuraminidase, a critical enzyme for viral spread .

- HIV : ATA has been shown to block the binding of the HIV coat protein gp120 to CD4 receptors on T cells, preventing viral entry .

| Virus | Inhibition Mechanism | Reference |

|---|---|---|

| Zika Virus | Inhibits replication; non-toxic at high concentrations | |

| Influenza A/B | Reduces viral replication; inhibits neuraminidase | |

| HIV | Blocks gp120-CD4 interaction |

Complement System Modulation

ATA functions as a small molecule inhibitor of the complement system, specifically targeting the membrane attack complex (MAC). This property has implications in treating age-related macular degeneration (AMD).

- AMD Treatment : In murine models of AMD, ATA was found to inhibit MAC formation and macrophage infiltration, suggesting its potential as a therapeutic agent for exudative AMD .

Anticryptosporidial Activity

ATA exhibits potent activity against Cryptosporidium parvum, a significant pathogen causing gastrointestinal disease.

- In Vitro and In Vivo Studies : ATA showed complete inhibition of sporozoites in vitro and led to a 97–99% reduction in infection rates in neonatal mice without adverse effects .

Enzymatic Inhibition

ATA is known for its ability to inhibit various enzymes involved in nucleic acid processing.

- Topoisomerases and Ribonucleases : Studies have shown that ATA inhibits topoisomerase II and ribonucleases by preventing nucleic acid binding, which may enhance RNA isolation efficiency .

- Protein Kinases : ATA stimulates signaling pathways such as Jak2/STAT5 and MAP kinases, indicating its role in cellular signaling modulation .

Effects on Muscle Protein Synthesis

Recent research suggests that ATA may have beneficial effects on muscle protein synthesis during sepsis.

- Sepsis Model : In vitro studies indicated that ATA could prevent decreases in protein synthesis induced by inflammatory cytokines. It also reduced proteolysis associated with muscle wasting during sepsis .

Potential Therapeutic Uses

Given its diverse biological activities, ATA is being explored for various therapeutic applications:

- Cancer Therapy : Due to its ability to inhibit key cellular processes, ATA is being investigated as a potential adjunct therapy in cancer treatment.

- Metabolic Disorders : Its role in modulating protein synthesis could make it useful in treating metabolic disorders related to inflammation.

作用機序

オウリン三カルボン酸の作用機序は、タンパク質-核酸相互作用を阻害する能力に基づいています。 タンパク質の活性部位における結合について核酸と競合する安定なフリーラジカルを形成します 。 この阻害は、核酸がリボヌクレアーゼやトポイソメラーゼIIなどの酵素に結合するのを防ぎ、それらの活性を阻害します 。 さらに、オウリン三カルボン酸は、Ca2±活性化プロテアーゼであるカルパインの活性化を阻害することにより、アポトーシスを阻害します .

類似化合物との比較

オウリン三カルボン酸は、次のような他の類似化合物と比較することができます。

サリチル酸: 両方の化合物は芳香族カルボン酸ですが、オウリン三カルボン酸には、その阻害特性を強化する追加の官能基があります。

安息香酸: 安息香酸はより単純な芳香族カルボン酸ですが、オウリン三カルボン酸の複雑な構造により、タンパク質や核酸とのより多様な相互作用が可能になります。

キノン: オウリン三カルボン酸は、酸化還元特性と安定なフリーラジカルを形成する能力で知られるキノンと、いくつかの構造的類似性を共有しています。

オウリン三カルボン酸の独特の構造と水溶液中で重合する能力により、タンパク質-核酸相互作用の阻害に特に効果的であり、これらの類似化合物とは異なります .

生物活性

Aurintricarboxylic acid (ATA) is a polyaromatic carboxylic acid that has garnered significant attention due to its diverse biological activities, particularly in the fields of biochemistry, pharmacology, and medicine. This compound exhibits potent inhibitory effects on various enzymes, viral replication, and cellular processes. Below, we will explore the biological activity of ATA, supported by data tables and case studies.

Enzymatic Inhibition

ATA has been shown to inhibit several key enzymes involved in cellular metabolism and nucleic acid processing. Its inhibitory effects can be categorized as follows:

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Plasma Membrane Ca2+-ATPase | Competitive inhibition | Not specified |

| Phosphofructokinase (PFK) | Allosteric inhibition | 0.2 μM |

| DNase I | Competitive/allosteric inhibition | 9.019 μM |

| RNase A | Competitive inhibition | 2.33 μM |

| M-MLV Reverse Transcriptase | Competitive inhibition | 0.255 μM |

| Taq Polymerase | Competitive inhibition | 81.97 μM |

ATA's interaction with these enzymes often leads to alterations in their three-dimensional conformations, which disrupts their normal function and affects cellular activities .

Antiviral Activity

ATA has demonstrated significant antiviral properties against various viruses, including influenza and coronaviruses. The following highlights its antiviral mechanisms:

- Influenza Virus : ATA inhibits the neuraminidase enzyme of both influenza A and B viruses, thereby reducing viral replication and release from infected cells. Studies have shown that pre-incubation of the virus with ATA effectively lowers viral titers .

- SARS-CoV-2 : Recent research indicates that ATA can inhibit replication of SARS-CoV-2 by interfering with the virus's ability to replicate within host cells .

Case Study: Influenza A and B Viruses

In a study assessing the effectiveness of ATA against influenza viruses, it was found that:

- Methodology : Madin-Darby canine kidney cells were treated with ATA before or after viral infection.

- Results : Pre-treatment did not inhibit replication; however, when the virus was treated with ATA prior to infection, there was a significant reduction in viral load.

- : This suggests that ATA may act directly on viral components rather than solely on host cell pathways .

Interaction with Cellular Processes

ATA also plays a role in modulating cellular processes related to inflammation and muscle protein synthesis:

- Muscle Protein Synthesis : In vivo studies indicate that ATA can enhance protein synthesis in skeletal muscle while reducing protein degradation during inflammatory responses . This effect is associated with decreased levels of inflammatory markers such as IL-6.

- Endothelial Cell Motility : Research has shown that ATA influences endothelial cell behavior through its interaction with calcium transport mechanisms, suggesting potential implications for vascular health .

The precise mechanisms by which ATA exerts its biological effects are still being elucidated. Key points include:

- Enzyme Binding : ATA binds to specific sites on target enzymes, altering their conformation and inhibiting their activity.

- Calcium Homeostasis : By inhibiting PMCA activity, ATA affects calcium transport within cells, influencing various physiological processes .

- Viral Interference : ATA's ability to aggregate viruses at the cell surface may prevent their entry into host cells or disrupt their replication cycle .

特性

IUPAC Name |

5-[(3-carboxy-4-hydroxyphenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O9/c23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31/h1-9,23-24H,(H,26,27)(H,28,29)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXWDMTZECRIJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13186-45-3 (tri-hydrochloride salt), 569-58-4 (tri-ammonium salt), 63451-31-0 (calcium (2:3) salt), 93480-02-5 (calcium (1:3) salt) | |

| Record name | Aurintricarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9063453 | |

| Record name | 3,3'-[(3-Carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxybenzoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark red powder; [Alfa Aesar MSDS] | |

| Record name | Aurintricarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12003 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4431-00-9 | |

| Record name | Aurintricarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4431-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aurintricarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,3'-[(3-carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-[(3-Carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxybenzoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-(3-carboxy-4-oxocyclohexa-2,5-dienylidenemethylene)di(salicylic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AURINE TRICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP9O8E29QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。